molecular formula C25H24N2O2S2 B2537863 (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866348-25-6

(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2537863
CAS No.: 866348-25-6
M. Wt: 448.6
InChI Key: DALKYWVDJQRSHF-OCOZRVBESA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl, dimethylphenylamino, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. Subsequent steps involve the introduction of the dimethylphenylamino and methylsulfanyl groups through various organic reactions, such as nucleophilic substitution and condensation reactions. The final step involves the formation of the nitrile group through dehydration reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, research is focused on the compound’s potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing compounds, such as bis(2-ethylhexyl) terephthalate , and phosphoethanolamine transferase inhibitors like cetylpyridinium chloride and domiphen bromide .

Uniqueness

What sets (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3,5-dimethylanilino)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S2/c1-18-9-11-21(12-10-18)17-30-25(27-22-14-19(2)13-20(3)15-22)24(16-26)31(28,29)23-7-5-4-6-8-23/h4-15,27H,17H2,1-3H3/b25-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKYWVDJQRSHF-OCOZRVBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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